molecular formula C12H12O3 B12681786 (E)-4-(4-(Acetyloxy)phenyl)-3-buten-2-one CAS No. 27297-83-2

(E)-4-(4-(Acetyloxy)phenyl)-3-buten-2-one

Cat. No.: B12681786
CAS No.: 27297-83-2
M. Wt: 204.22 g/mol
InChI Key: JFNKSNPDSGPDLG-ONEGZZNKSA-N
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Description

(E)-4-(4-(Acetyloxy)phenyl)-3-buten-2-one ( 41437-95-0) is an organic compound with the molecular formula C12H12O3 and a molecular weight of 204.222 g/mol . This compound is a derivative of the naturally occurring enone, (E)-4-(4-Hydroxyphenyl)but-3-en-2-one, where the phenolic hydroxyl group has been protected as an acetoxy group . This acetylated derivative is significant in organic and medicinal chemistry research as a key synthetic intermediate. It is structurally classified as a chalcone derivative, a class known for a wide spectrum of biological activities. Researchers utilize this and related compounds as building blocks for the synthesis of more complex molecules, including potential pharmaceuticals with reported anti-inflammatory, antiviral, and antioxidant properties . The compound is for research use only and must be handled by qualified professionals in a laboratory setting.

Properties

CAS No.

27297-83-2

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

[4-[(E)-3-oxobut-1-enyl]phenyl] acetate

InChI

InChI=1S/C12H12O3/c1-9(13)3-4-11-5-7-12(8-6-11)15-10(2)14/h3-8H,1-2H3/b4-3+

InChI Key

JFNKSNPDSGPDLG-ONEGZZNKSA-N

Isomeric SMILES

CC(=O)/C=C/C1=CC=C(C=C1)OC(=O)C

Canonical SMILES

CC(=O)C=CC1=CC=C(C=C1)OC(=O)C

Origin of Product

United States

Chemical Reactivity and Transformative Potential of E 4 4 Acetyloxy Phenyl 3 Buten 2 One

Nucleophilic Addition Reactions

The core reactivity of (E)-4-(4-(Acetyloxy)phenyl)-3-buten-2-one is centered around the electrophilic nature of the carbonyl carbon and the β-carbon of the enone system. Nucleophiles can attack the carbonyl carbon, leading to a 1,2-addition product, or the β-carbon in a conjugate (1,4-addition) manner. The outcome of the reaction is often dictated by the nature of the nucleophile and the reaction conditions.

Nucleophilic addition reactions are fundamental to the chemistry of aldehydes and ketones. libretexts.orglibretexts.orgopenstax.org The initial step involves the attack of a nucleophile on the electrophilic carbonyl carbon, which results in the rehybridization of the carbon from sp² to sp³ and the formation of a tetrahedral alkoxide intermediate. libretexts.orglibretexts.orgopenstax.org This intermediate can then be protonated to yield an alcohol. libretexts.orgopenstax.org Aldehydes are generally more reactive than ketones in these reactions due to both steric and electronic factors. libretexts.orgopenstax.org

The addition of a terminal acetylide to a carbonyl group is a key strategy for forming propargylic alcohols. nih.gov This reaction allows for the convergent synthesis of complex molecules by joining two fragments while creating a new stereocenter. nih.gov

Reduction Methodologies

The reduction of this compound can selectively target either the carbon-carbon double bond or the carbonyl group, or both simultaneously, depending on the reducing agent and reaction conditions employed.

For instance, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) typically reduces the carbon-carbon double bond to yield the corresponding saturated ketone, 4-(4-(acetyloxy)phenyl)butan-2-one. If the reaction is allowed to proceed further or under more forcing conditions, the ketone can also be reduced to a secondary alcohol.

Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent that chemoselectively reduces the ketone to the corresponding secondary alcohol, 4-(4-(acetyloxy)phenyl)but-3-en-2-ol, while leaving the carbon-carbon double bond intact. This selectivity is a common feature of hydride reagents.

More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the ketone and the ester group, leading to a diol. Enzymatic reductions also offer a high degree of selectivity. For example, the enzymatic reduction of 4-phenyl-3-butyn-2-one (B156156) using reductase OYE in the presence of NADPH has been reported. google.com

Reducing Agent Primary Product Notes
H₂/Pd-C4-(4-(Acetyloxy)phenyl)butan-2-oneReduction of the C=C double bond.
NaBH₄(E)-4-(4-(Acetyloxy)phenyl)but-3-en-2-olSelective reduction of the C=O group.
LiAlH₄4-(4-Hydroxyphenyl)butan-2-olReduction of both the C=O and the ester group.

Derivatization via Functional Group Modifications

The presence of the acetyl group and the enone functionality allows for a wide range of derivatization reactions, enabling the synthesis of a diverse library of compounds.

While the parent compound is already acetylated, the acetyl group can be cleaved under hydrolytic conditions (acidic or basic) to yield the corresponding phenol (B47542), (E)-4-(4-hydroxyphenyl)-3-buten-2-one. This phenol can then be re-acetylated or derivatized with other acylating agents to introduce different ester functionalities. This process of deacetylation followed by re-acylation allows for the modification of the phenolic group, which can influence the compound's physical and biological properties.

The α,β-unsaturated ketone moiety readily reacts with various nitrogen-containing nucleophiles. These reactions often proceed via a conjugate addition followed by a cyclization-condensation reaction.

Guanidines: Reaction with guanidine (B92328) leads to the formation of substituted pyrimidines. The initial Michael addition of guanidine to the β-carbon is followed by an intramolecular cyclization and dehydration to form the aromatic pyrimidine (B1678525) ring.

Thiourea (B124793): Similarly, reaction with thiourea can yield thiopyrimidine derivatives. The mechanism mirrors that of the reaction with guanidine.

Hydrazines: Hydrazines react with α,β-unsaturated ketones to form pyrazolines or pyrazoles. The reaction of this compound with hydrazine (B178648) would likely first form a hydrazone at the carbonyl carbon, followed by cyclization involving the double bond to yield a pyrazoline. This can then be oxidized to the corresponding pyrazole. The reaction of furandiones with hydrazines is known to produce pyrazole-3-carboxylic acids or pyridazine (B1198779) derivatives. asianpubs.org The synthesis of tetraazafluoranthen-3(2H)-ones involves the reaction of esters with hydrazine hydrate. mdpi.com

Nucleophile Product Class
GuanidineSubstituted Pyrimidines
ThioureaThiopyrimidine Derivatives
HydrazinePyrazolines/Pyrazoles

The Baeyer-Villiger oxidation is a classic reaction that converts ketones into esters. organic-chemistry.orgwikipedia.orgsigmaaldrich.com This reaction typically uses peroxyacids, such as m-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide with a Lewis acid. organic-chemistry.orgsigmaaldrich.com The regioselectivity of the reaction is determined by the migratory aptitude of the groups attached to the carbonyl carbon. organic-chemistry.org For this compound, the migration of the styryl group is generally favored over the methyl group. This would lead to the formation of an enol ester. The Baeyer-Villiger oxidation can also be performed by enzymes known as Baeyer-Villiger monooxygenases (BVMOs). wikipedia.org

Role as a Key Intermediate in Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of a variety of more complex molecules. Its utility stems from the multiple reactive sites that can be selectively addressed.

For instance, the phenolic hydroxyl group, unmasked by hydrolysis of the acetate (B1210297), can be used as a handle for further functionalization, such as etherification or the introduction of other protecting groups. The α,β-unsaturated ketone system is a precursor for the synthesis of various heterocyclic compounds, as discussed in section 3.3.2.

Furthermore, the double bond can participate in cycloaddition reactions, such as the Diels-Alder reaction, to construct more complex carbocyclic frameworks. The ketone functionality itself can be a starting point for Wittig-type reactions to extend the carbon chain or for the formation of imines and enamines. Substituted (E)-4-phenyl-3-buten-2-ones are recognized for their role as intermediates in the production of other valuable chemicals. google.com

Advanced Analytical and Spectroscopic Characterization of E 4 4 Acetyloxy Phenyl 3 Buten 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that probes the local magnetic fields around atomic nuclei, providing detailed information about the structure, dynamics, and chemical environment of molecules. For (E)-4-(4-(acetyloxy)phenyl)-3-buten-2-one, both proton (¹H) and carbon-13 (¹³C) NMR are used for a comprehensive analysis.

Proton NMR analysis of this compound, typically conducted in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals the specific electronic environment of each hydrogen atom in the molecule. The trans-configuration of the double bond is confirmed by the large coupling constant (J) between the vinylic protons, which is typically in the range of 15-18 Hz.

The spectrum shows distinct signals corresponding to the aromatic protons, the vinylic protons of the butenone chain, and the methyl protons of the acetyl and ketone groups. Specifically, the two aromatic protons adjacent to the acetyloxy group and the two protons adjacent to the butenone chain appear as distinct doublets due to their different chemical environments. The vinylic protons also appear as doublets, split by each other. The two methyl groups each appear as a singlet.

Detailed ¹H NMR spectral data are presented below.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.55d8.72HAromatic (Ar-H)
7.46d16.31HVinylic (-CH=)
7.12d8.72HAromatic (Ar-H)
6.69d16.31HVinylic (-CH=)
2.38sN/A3HKetone Methyl (CH₃)
2.31sN/A3HAcetyl Methyl (CH₃)

Data obtained in CDCl₃ at 400 MHz.

Complementing the proton NMR, ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. The spectrum for this compound shows signals for the carbonyl carbons, aromatic carbons, vinylic carbons, and methyl carbons at characteristic chemical shifts. The carbonyl carbon of the ketone is the most downfield signal, typically appearing around 198 ppm. The ester carbonyl of the acetyloxy group appears further upfield.

The specific chemical shifts provide a carbon fingerprint of the molecule, confirming the connectivity and electronic structure. The detailed ¹³C NMR spectral data are summarized in the following table.

Chemical Shift (δ) ppmAssignment
198.01Ketone Carbonyl (C=O)
169.15Ester Carbonyl (C=O)
152.28Aromatic (C-O)
142.42Vinylic (-CH=)
132.22Aromatic (C)
129.89Aromatic (CH)
127.32Vinylic (-CH=)
122.18Aromatic (CH)
27.84Ketone Methyl (CH₃)
21.18Acetyl Methyl (CH₃)

Data obtained in CDCl₃ at 101 MHz.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a critical analytical tool for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum for this compound shows a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 204, confirming its molecular weight.

The fragmentation pattern provides valuable structural information. A prominent peak is observed at m/z 43, which is characteristic of the acetyl cation [CH₃CO]⁺. Another significant fragmentation pathway involves the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da) from the molecular ion, resulting in a strong peak at m/z 162. This fragment corresponds to the 4-(4-hydroxyphenyl)-3-buten-2-one cation radical. Further fragmentation of the m/z 162 ion can lead to other observed peaks.

HRMS provides a highly accurate measurement of the molecular mass, which allows for the unambiguous determination of the elemental formula. For this compound (formula: C₁₂H₁₂O₃), the calculated exact mass of the protonated molecule [M+H]⁺ is 205.0859. HRMS analysis using a technique like Electrospray Ionization (ESI) confirms this, with an experimentally found value of 205.0859, which is in exact agreement with the calculated mass. This high level of accuracy confirms the elemental composition and adds a high degree of confidence to the structural assignment.

LC-MS is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. For a compound like this compound, a reversed-phase HPLC method, often using a C18 column, can be employed for its separation from impurities or other components in a mixture. The mobile phase typically consists of a gradient of water and an organic solvent such as methanol (B129727) or acetonitrile (B52724), often with a small amount of acid like formic acid to facilitate protonation.

Following chromatographic separation, the analyte enters the mass spectrometer, where it is ionized (e.g., by ESI) and detected. This allows for sensitive and selective quantification and confirmation of the compound's identity, even in complex matrices. The use of tandem mass spectrometry (MS/MS) in conjunction with LC can further enhance selectivity by monitoring specific fragmentation transitions of the parent ion.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of the molecular structure, including bond lengths, bond angles, and stereochemistry. While specific crystallographic data for this compound is not widely published, analysis of structurally similar compounds provides valuable insights into the expected solid-state conformation.

Table 1: Representative Crystallographic Data for Structurally Related Compounds

Parameter(E)-4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one lookchem.com3,4-bis-(acetyloxy)-N-phenyl-succinimide researchgate.net
Crystal System MonoclinicHexagonal
Space Group P21/cP6(2)
a (Å) 9.602(5)10.085(1)
b (Å) 7.780(4)10.085(1)
c (Å) 13.478(7)11.677(2)
α (°) ** 9090
β (°) 97.466(8)90
γ (°) 90120
Volume (ų) **998.2(9)1028.5
Z 43

Chromatographic Techniques for Purity and Separation

Chromatographic methods are indispensable for the purification and purity assessment of synthetic compounds. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of chalcones like this compound.

The purity of the compound is typically determined using a reversed-phase HPLC method. A C18 column is a common choice for the stationary phase, owing to its hydrophobic nature which effectively retains the relatively nonpolar chalcone (B49325) structure. sielc.comresearchgate.net The mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous component, which may be acidified with a small amount of formic or phosphoric acid to ensure sharp peak shapes. sielc.com Detection is commonly performed using a UV detector set at a wavelength where the chalcone exhibits strong absorbance. researchgate.net A highly pure sample will ideally show a single major peak in the chromatogram.

The determination of five banned ketone fragrances in infant cosmetics was achieved through a rapid screening method using liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net This highlights the utility of coupling chromatographic separation with mass spectrometric detection for both qualitative and quantitative analysis. researchgate.net

Table 2: Typical HPLC Parameters for Analysis of Related Phenyl-butenone Compounds

ParameterMethod for 4-Phenyl-3-butyn-2-one (B156156) sielc.comMethod for 4-phenyl-3-buten-2-one (B7806413) researchgate.net
Column Newcrom R1HP C18
Mobile Phase Acetonitrile (MeCN), water, and phosphoric acidMethanol and 0.1% formic acid aqueous solution
Detection UV, MS-compatible (with formic acid)Tandem Mass Spectrometry (MS/MS)
Application Analysis and preparative separationQualitative and quantitative analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for characterizing compounds containing chromophores, such as the α,β-unsaturated ketone system present in this compound. The absorption of UV-Vis light by the molecule promotes electrons from the ground state to higher energy excited states.

Chalcones typically exhibit two main absorption bands in their UV-Vis spectra. fabad.org.tr The major band, often referred to as Band I, appears at a longer wavelength (typically in the range of 340-390 nm) and is attributed to the π → π* transition of the cinnamoyl system. nih.gov A second, less intense band (Band II) is observed at a shorter wavelength (around 220-270 nm) and corresponds to the π → π* transition of the benzoyl moiety. nih.gov The exact position and intensity of these bands are influenced by the substitution pattern on the aromatic rings and the solvent used for the analysis. The presence of the acetyloxy group on the phenyl ring of the target compound is expected to have a bathochromic (red shift) or hypsochromic (blue shift) effect on the absorption maxima compared to the unsubstituted 4-phenyl-3-buten-2-one. nist.govnist.gov

Table 3: General UV-Vis Absorption Data for Chalcones

Absorption BandTypical Wavelength Range (nm) nih.govElectronic Transition
Band I 340 - 390π → π* (Cinnamoyl system)
Band II 220 - 270π → π* (Benzoyl system)

Other Spectroscopic Methods (e.g., Circular Dichroism)

While this compound is not chiral and therefore does not exhibit a circular dichroism (CD) spectrum on its own, CD spectroscopy can be a powerful technique to study its interactions with chiral macromolecules, such as proteins. lookchem.comyoutube.com

Circular dichroism measures the differential absorption of left and right-circularly polarized light by a chiral molecule. youtube.com When a small, achiral molecule like a chalcone binds to a protein, it may be held in a specific, chiral conformation within the protein's binding pocket. This induced chirality can result in a measurable CD signal. lookchem.com

For example, a study on a novel fluorescent chalcone derivative demonstrated that upon binding to bovine serum albumin (BSA), a significant CD signal was induced. lookchem.com This allowed for the investigation of the thermodynamics of the protein-dye interaction and provided insights into the binding mode. lookchem.com Therefore, CD spectroscopy could be employed to study the binding of this compound to biologically relevant chiral targets.

Computational Chemistry and Quantitative Structure Activity Relationship Qsar Studies of E 4 4 Acetyloxy Phenyl 3 Buten 2 One and Analogues

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For (E)-4-(4-(Acetyloxy)phenyl)-3-buten-2-one, modeling begins with generating its three-dimensional structure. This can be achieved through various software programs that translate the 2D chemical structure into a 3D conformation. Energy minimization is then performed using force fields like AMBER or MMFF94 to find the most stable, low-energy conformation of the molecule.

Molecular docking is a key computational method used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov This technique is crucial for understanding the potential mechanism of action of this compound and its analogues at a molecular level. The process involves placing the 3D structure of the compound into the binding site of a macromolecular target, such as an enzyme or receptor, and calculating the binding affinity using a scoring function. nih.gov

For instance, to investigate the anti-inflammatory potential, the compound could be docked into the active sites of enzymes like cyclooxygenase (COX) or various kinases involved in inflammatory signaling pathways. nih.govnih.gov Docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues in the protein's active site. nih.gov In a typical study, the crystal structure of the target protein is obtained from a database like the Protein Data Bank (PDB), and computational software is used to perform the docking calculations. nih.govnih.gov The results can guide the design of new analogues with improved binding affinity and selectivity.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations provide detailed insights into the electronic structure and properties of molecules. Density Functional Theory (DFT) is a widely used method for this purpose due to its balance of accuracy and computational cost. scienceacademique.comniscpr.res.in Using a functional like B3LYP and a basis set such as 6-311++G(d,p), researchers can optimize the molecular geometry of this compound and calculate a variety of its electronic properties. niscpr.res.innih.gov

Key parameters obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and chemical reactivity. niscpr.res.innih.gov A smaller energy gap suggests higher reactivity. nih.gov These calculations can be performed in a vacuum or with solvent models to simulate different physiological environments. niscpr.res.inepstem.net

Other properties like the molecular electrostatic potential (MEP) map can also be generated. researchgate.net The MEP map visualizes the electron density distribution around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting intermolecular interactions. researchgate.net

Table 1: Calculated Quantum Chemical Properties for a Chalcone (B49325) Analogue using DFT/B3LYP.
ParameterValueSignificance
HOMO Energy-6.72 eVElectron-donating capability
LUMO Energy-3.05 eVElectron-accepting capability
HOMO-LUMO Gap (ΔE)3.67 eVChemical reactivity and stability
Dipole Moment3.31 DMolecular polarity
Electrophilicity Index (ω)6.49 eVGlobal electrophilic nature

Prediction of Chemical Reactivity and Stereoselectivity

The electronic parameters derived from quantum chemical calculations are instrumental in predicting the chemical reactivity of this compound. The HOMO-LUMO energy gap is a primary descriptor; a small gap indicates that the molecule can be easily excited, suggesting higher reactivity. nih.gov Global reactivity descriptors such as electronegativity, chemical hardness, and the electrophilicity index (ω) can be calculated from HOMO and LUMO energies to quantify the molecule's reactivity. nih.gov A high electrophilicity index suggests that the molecule is a strong electrophile, prone to reacting with nucleophiles. nih.gov

The Molecular Electrostatic Potential (MEP) map provides a visual guide to reactivity. For this compound, the MEP would likely show negative potential (red/yellow regions) around the carbonyl and ester oxygen atoms, indicating these are sites for electrophilic attack. Conversely, positive potential (blue regions) would identify sites susceptible to nucleophilic attack, such as the carbons of the α,β-unsaturated system.

Regarding stereoselectivity, the designation "(E)" in the compound's name specifies the geometry at the C3-C4 double bond as trans. This is generally the more thermodynamically stable isomer for such chalcone-like structures due to reduced steric hindrance compared to the cis (Z) isomer. Quantum chemical calculations can confirm this by computing the total energies of both the (E) and (Z) isomers; the isomer with the lower energy is predicted to be the more stable and predominant form.

Structure-Activity Relationship (SAR) Analysis for Biological Efficacy

Structure-Activity Relationship (SAR) analysis aims to identify the specific structural features (pharmacophores) of a molecule that are responsible for its biological effects. By synthesizing and testing a series of analogues of this compound, researchers can systematically determine how different functional groups and structural modifications influence its activity.

The antioxidant activity of phenolic compounds is often linked to their ability to scavenge free radicals. nih.gov This activity is highly dependent on the presence and position of hydroxyl groups on the aromatic ring. nih.gov For this compound, the acetyloxy group (-OCOCH₃) is a prodrug feature. It is expected that for the compound to exhibit significant direct antioxidant activity, this group must be hydrolyzed in vivo to a free hydroxyl group (-OH), converting the molecule into its corresponding phenol (B47542), 4-(4-hydroxyphenyl)-3-buten-2-one (raspberry ketone).

QSAR studies on phenolic antioxidants often correlate activity with descriptors like the O-H bond dissociation enthalpy (BDE), ionization potential (IP), and electron affinity (EA). nih.gov A lower BDE indicates that the phenolic hydrogen can be more easily donated to a radical, thus terminating oxidative chain reactions. Substituents on the phenyl ring play a crucial role; electron-donating groups (EDGs) generally increase antioxidant activity by stabilizing the resulting phenoxyl radical, while electron-withdrawing groups (EWGs) tend to decrease it. nih.gov

Table 2: Predicted Influence of Substituents on the Phenyl Ring on Antioxidant Activity of the Hydrolyzed Analogue.
Substituent (R) on Phenyl RingElectronic EffectPredicted Antioxidant Activity
-OH, -OCH₃Electron-Donating (EDG)Increased
-CH₃, -C₂H₅Weakly Electron-DonatingSlightly Increased
-HNeutralBaseline
-Cl, -BrElectron-Withdrawing (EWG)Decreased
-NO₂, -CNStrongly Electron-Withdrawing (EWG)Significantly Decreased

The anti-inflammatory activity of chalcones and their analogues is often attributed to their interaction with key inflammatory mediators like enzymes (e.g., COX, lipoxygenase) and transcription factors (e.g., NF-κB). nih.govnih.gov The α,β-unsaturated ketone moiety is a critical pharmacophore, acting as a Michael acceptor that can covalently bind to nucleophilic residues (like cysteine) on target proteins.

SAR studies reveal that the nature and position of substituents on the phenyl ring significantly modulate anti-inflammatory potency. For this compound, the acetyloxy group at the para-position is a key feature. The effect of other substituents can be explored to optimize activity. Electron-donating groups may enhance activity by modulating the electronic properties of the molecule or by participating in specific receptor interactions. Conversely, electron-withdrawing groups can increase the electrophilicity of the Michael acceptor, potentially leading to stronger covalent interactions with target enzymes.

Table 3: Predicted Influence of Phenyl Ring Substituents on Anti-Inflammatory Activity.
Substituent (R)Electronic EffectPotential Impact on Anti-Inflammatory Activity
-OH, -OCH₃ (para position)Electron-DonatingMay enhance activity through specific H-bonding or by modulating NF-κB pathways.
-Cl, -F (para position)Electron-WithdrawingCan increase potency, possibly by enhancing interaction with target enzymes.
-N(CH₃)₂Strongly Electron-DonatingOften associated with increased anti-inflammatory effects in chalcone series.
-CF₃Strongly Electron-WithdrawingMay increase electrophilicity of the enone system, affecting covalent binding.

The cytotoxicity of many chalcone-like compounds, including this compound, is strongly linked to the α,β-unsaturated ketone system. nih.gov This structural motif is an electrophilic Michael acceptor, capable of forming covalent adducts with cellular nucleophiles such as the thiol groups of glutathione (B108866) and cysteine residues in proteins. nih.govsigmaaldrich.com This adduction can lead to protein dysfunction, depletion of cellular antioxidants, and induction of apoptosis, contributing to cytotoxicity. nih.gov

QSAR studies have shown a high correlation between the cytotoxicity of such compounds and their electrophilicity. nih.gov Molecular descriptors like the LUMO energy are often used to quantify this electrophilic character; a lower LUMO energy indicates a stronger electrophile and often correlates with higher cytotoxicity. nih.gov Therefore, structural modifications that increase the electrophilicity of the β-carbon of the enone system are expected to enhance cytotoxic effects. Electron-withdrawing substituents on the phenyl ring can pull electron density away from the enone system, making it more reactive towards nucleophiles and thus increasing cytotoxicity.

Table 4: Structural Determinants of Cytotoxicity.
Structural ModificationEffect on ElectrophilicityPredicted Impact on Cytotoxicity
Adding Electron-Withdrawing Group (e.g., -NO₂, -CN) to Phenyl RingIncreasesIncreased cytotoxicity
Adding Electron-Donating Group (e.g., -OH, -OCH₃) to Phenyl RingDecreasesDecreased cytotoxicity
Saturation of the C=C double bondEliminates Michael acceptorSignificantly decreased or abolished cytotoxicity
Replacement of the KetoneAlters electrophilicityVariable, depends on the replacing group

Electronic and Hydrophobicity Parameters in QSAR Models

In the development of Quantitative Structure-Activity Relationship (QSAR) models for this compound and its analogues, electronic and hydrophobicity parameters are fundamental descriptors used to correlate a compound's chemical structure with its biological activity. spu.edu.sysrmist.edu.in These parameters quantify the key physicochemical properties that govern how a molecule interacts with a biological system, including its absorption, distribution, metabolism, excretion (ADME), and binding affinity to a target receptor. spu.edu.syscispace.com

Electronic Parameters describe the electron distribution within a molecule, which is crucial for forming interactions with biological targets. srmist.edu.in Quantum chemical methods are often employed to calculate these properties, providing a detailed description of electronic effects. scispace.com Key electronic descriptors include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. researchgate.net

Electrostatic Potential: This describes the charge distribution on the molecule's surface, indicating regions that are likely to be involved in electrostatic interactions with a biological target. researchgate.net

Hammett Constant (σ): This is an empirical parameter that quantifies the electron-donating or electron-withdrawing effect of a substituent on an aromatic ring. srmist.edu.in

Hydrophobicity Parameters quantify the lipophilic ("fat-loving") or hydrophilic ("water-loving") nature of a compound. This property is critical for a drug's ability to cross biological membranes, such as the cell membrane, to reach its site of action. scispace.com The most common hydrophobicity parameter is:

Partition Coefficient (log P): This is the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water). spu.edu.syscispace.com A positive log P value indicates a preference for the lipid phase (hydrophobic), while a negative value indicates a preference for the aqueous phase (hydrophilic). spu.edu.sy For phenolic compounds, the hydrophobic term (log P) has been shown to be a significant factor in QSAR models. nih.gov In studies of chalcones, hydrophobic groups at the para-position of the phenyl ring have been found to be favorable for certain biological activities. nih.gov

Computational studies on compounds structurally related to this compound, such as 4-(4-hydroxyphenyl)-butan-2-one (raspberry ketone), have been used to determine these key parameters. For raspberry ketone, the calculated log P value is approximately 1.83 to 1.84, which is within the range suggested for good oral bioavailability. nih.govulster.ac.uk Its formal electrode potential has also been calculated to assess its antioxidant capacity. nih.govulster.ac.uk

The following interactive data table presents hypothetical, yet representative, electronic and hydrophobicity parameters for a series of analogues of this compound. The values are illustrative of those that would be calculated in a typical QSAR study to explore the impact of different substituents on the molecule's properties.

CompoundSubstituent (R)log PHOMO (eV)LUMO (eV)Dipole Moment (Debye)
This compound-OCOCH₃1.95-8.50-2.102.8
Analogue 1-OH1.50-8.25-2.053.1
Analogue 2-OCH₃1.88-8.30-2.003.0
Analogue 3-H2.13-8.70-2.202.5
Analogue 4-Cl2.84-8.85-2.352.2
Analogue 5-NO₂1.85-9.50-3.004.5

In these QSAR models, a mathematical equation is derived that relates the biological activity (often expressed as log(1/C), where C is the concentration required for a specific effect) to these calculated parameters. srmist.edu.in For example, a simplified QSAR equation might look like:

log(1/C) = k₁ * (log P) - k₂ * (LUMO) + k₃

Where k₁, k₂, and k₃ are constants determined by regression analysis. Such an equation allows researchers to predict the activity of new, unsynthesized analogues and to prioritize the synthesis of compounds with potentially enhanced efficacy. spu.edu.sy

Biological Activities and Mechanistic Investigations of E 4 4 Acetyloxy Phenyl 3 Buten 2 One and Its Derivatives in Vitro and Preclinical Studies

Anti-Inflammatory Potential and Cellular Mechanisms

Derivatives of 4-phenyl-3-buten-2-one (B7806413) have demonstrated notable anti-inflammatory effects in various experimental models. The mechanisms underlying these activities involve the modulation of key inflammatory pathways and mediators.

Inhibition of Inflammatory Mediators (e.g., Nitric Oxide Production)

The anti-inflammatory action of chalcone-like structures is often linked to their ability to inhibit the production of pro-inflammatory mediators. For instance, (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol, a structurally related compound, was found to markedly inhibit prostaglandin (B15479496) biosynthesis in carrageenan-induced pleurisy in rats. nih.gov Prostaglandins are key mediators that contribute to the cardinal signs of inflammation, including edema and pain.

Furthermore, studies on other related compounds have explored their impact on signaling pathways that regulate inflammation. For example, the compound 4-phenyl-3-butenoic acid (PBA) has been shown to inhibit inflammation, an effect that is not mediated by the inhibition of cyclooxygenase (COX) enzymes, suggesting an alternative mechanism of action. nih.gov Similarly, certain triazole derivatives have been found to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-α and interleukin-6, which are pivotal in the inflammatory cascade. nih.govmdpi.com While direct data on (E)-4-(4-(acetyloxy)phenyl)-3-buten-2-one's effect on nitric oxide is not detailed in the provided literature, the activity of its analogs suggests that its anti-inflammatory potential likely involves the suppression of various inflammatory mediators.

In Vivo Anti-Inflammatory Models

The anti-inflammatory properties of this compound and its derivatives have been substantiated through various in vivo models of inflammation.

Carrageenan-Induced Paw Edema: A primary model for assessing acute anti-inflammatory activity is the carrageenan-induced paw edema test in rats. nih.govspringernature.com This model is widely used for evaluating non-steroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net Upon injection of carrageenan, a localized inflammatory response characterized by swelling (edema) occurs. springernature.com A series of ring-substituted (E)-4-phenyl-3-buten-2-ones were synthesized and evaluated using this model. plu.mxcapes.gov.br Several compounds in this series showed significant anti-inflammatory activity. Notably, the 4-acetyloxy-3-methoxy derivative was identified as the most potent compound, while derivatives with a 4-methoxy group were the least effective. plu.mxcapes.gov.br This highlights the importance of the acetyloxy group at the 4-position for in vivo anti-inflammatory efficacy.

Croton Oil-Induced Ear Edema: Another common model, particularly for topical anti-inflammatory agents, is the croton oil-induced ear edema in mice. nih.govnih.gov Topical application of croton oil causes significant skin irritation and inflammation, leading to measurable ear swelling. nih.govresearchgate.netmdpi.com This assay is useful for evaluating compounds that can counteract contact dermatitis and other topical inflammatory conditions. While specific data for this compound in this model is not available, related structures have been successfully evaluated, demonstrating the model's relevance for this class of compounds. semanticscholar.org

Table 1: In Vivo Anti-Inflammatory Activity of (E)-4-Phenyl-3-buten-2-one Derivatives

Compound Derivative In Vivo Model Key Finding Reference(s)
4-Acetyloxy-3-methoxy derivative Carrageenan-induced paw edema (rat) Showed the most significant anti-inflammatory activity in the series. plu.mx, capes.gov.br
4-Methoxy derivatives Carrageenan-induced paw edema (rat) Were the least effective in the series. plu.mx, capes.gov.br
(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol Carrageenan-induced paw edema (rat) Exerted marked inhibition on edema formation. nih.gov
4-Phenyl-3-butenoic acid (PBA) Carrageenan-induced edema (rat) Inhibited edema in a dose-dependent manner. nih.gov

Antioxidant Properties and Radical Scavenging Activity

The antioxidant capacity of phenolic compounds, including chalcones, is a cornerstone of their therapeutic potential. This activity is attributed to their ability to neutralize reactive oxygen species (ROS) and modulate endogenous antioxidant systems.

In Vitro Assays (e.g., DPPH, Lipid Peroxidation Inhibition)

The antioxidant potential of this compound and its analogs is often evaluated using established in vitro assays.

DPPH Radical Scavenging: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common, rapid, and reliable method for assessing the free-radical scavenging ability of compounds. nih.govpsecommunity.org Antioxidants donate a hydrogen atom to the stable DPPH radical, a reaction that can be monitored by the decrease in absorbance at approximately 517 nm. nih.govnih.gov Studies on compounds structurally related to chalcones, such as those containing a propenone fragment, have demonstrated significant activity in the DPPH assay. eco-vector.com For example, a derivative of (Z)-5-(substituted benzylidene)-3-phenyl-2-thioxothiazolidin-4-one, which features a catechol group, showed strong scavenging activity against DPPH radicals. mdpi.com

Lipid Peroxidation Inhibition: Lipid peroxidation is a key process in cellular injury, where free radicals attack polyunsaturated fatty acids, leading to cell damage. nih.gov The end products of this process, such as malondialdehyde (MDA) and 4-hydroxy-2-nonenal (4-HNE), are markers of oxidative stress. nih.govnih.gov The ability of a compound to inhibit lipid peroxidation is a crucial indicator of its protective antioxidant effects. Chalcone (B49325) analogs have been reported to possess antioxidant activity in lipid peroxidation systems. eco-vector.com

Table 2: In Vitro Antioxidant Activity of Related Compounds

Compound Class / Derivative Assay Finding Reference(s)
Chromen-2-one derivatives DPPH radical scavenging Showed high activity, confirming antiradical properties. eco-vector.com
(Z)-BPTT analog (with catechol group) DPPH & ABTS radical scavenging Exhibited strong scavenging activity. mdpi.com
Phenolic compounds (general) ABTS & FRAP Demonstrated significant antioxidant capacity. nih.gov

Enzymatic Antioxidant Modulation (e.g., Tyrosinase Inhibition)

Beyond direct radical scavenging, some chalcones and their derivatives can modulate the activity of enzymes involved in oxidative processes. One such enzyme is tyrosinase, a key copper-containing enzyme responsible for melanin (B1238610) production and enzymatic browning. nih.govmdpi.com

Role of Specific Structural Features in Antioxidant Mechanisms

The antioxidant activity of chalcones and related phenolic compounds is intrinsically linked to their chemical structure. nih.gov

The α,β-Unsaturated Propenone System: This conjugated system (a ketone linked to a double bond) is a defining feature of chalcones and is crucial for their biological activity. Quantum-chemical calculations on related structures have shown that the highest occupied molecular orbital (HOMO), which indicates electron-donating ability, is localized on this propenone fragment, confirming its role in the antiradical properties of these molecules. eco-vector.com

Phenolic Hydroxyl Groups: The number and position of hydroxyl (-OH) groups on the aromatic rings are critical determinants of antioxidant capacity. nih.gov Phenols act as antioxidants by donating a hydrogen atom from a hydroxyl group to a radical, a process that is facilitated by the resonance stabilization of the resulting phenoxyl radical within the aromatic ring. nih.gov

The Catechol Moiety: The presence of a catechol group (two hydroxyl groups at the 3' and 4' positions on the B-ring) is a particularly strong indicator of high antioxidant activity in flavonoids and related compounds. nih.gov Similarly, for tyrosinase inhibition by chalcones, a 4-resorcinol moiety (hydroxyl groups at the 2' and 4' positions) in the chalcone skeleton plays a key role in its potent inhibitory effect. nih.gov

The acetyloxy group in this compound is an ester of a phenolic hydroxyl group. In vivo, this group can be hydrolyzed by esterase enzymes to release the free phenol (B47542), potentially acting as a pro-drug that improves bioavailability while allowing for the release of the more active phenolic form at the target site.

Cytotoxicity and Antitumor Activity in Cellular Models

The antitumor potential of chalcone derivatives is primarily assessed through their cytotoxic effects on various cancer cell lines. These in vitro studies are crucial for identifying promising candidates for further development.

Evaluation in Cancer Cell Lines (e.g., K562, MCF-7, U87, A549, Hep-G2, HT–29, MOLT-4, Hela, PC-3)

Chalcone derivatives have demonstrated significant cytotoxic activity against a broad panel of human cancer cell lines. For instance, studies have shown their effectiveness against breast adenocarcinoma (MCF-7), lung carcinoma (A549), and hepatocellular carcinoma (HepG2). nih.gov The cytotoxic effects are often dose-dependent, with some synthetic chalcones exhibiting anti-proliferative results at micromolar concentrations. nih.gov

The structural features of chalcone derivatives play a critical role in their cytotoxic potency. For example, the presence and position of hydroxyl groups or other substituents on the aromatic rings can significantly influence their activity against cancer cells like MCF-7. nih.gov Some derivatives have shown potent activity against glioblastoma (U87) and leukemia (K562) cell lines. nih.govnih.gov The cytotoxic potential of various chalcone derivatives has been documented, with IC₅₀ values indicating their efficacy. For example, certain novel chalcones have shown inhibitory effects on HepG2 and HeLa cells with IC₅₀ values in the nanomolar range. mdpi.com Similarly, phenoxyacetamide derivatives, which share some structural similarities, have demonstrated potent cytotoxic effects against prostate cancer (PC-3) and breast cancer (MCF-7) cell lines. tbzmed.ac.irnih.gov

Table 1: Examples of Cytotoxic Activity of Chalcone Derivatives in Various Cancer Cell Lines

Compound Type Cell Line IC₅₀ Value Reference
Naphthalene-chalcone derivative K562 0.09 - 1.30 µM scribd.com
Imidazole-chalcone derivatives A549, MCF-7, HepG2 7.05 - 63.43 µM nih.gov
Hydroxylated chalcone derivative MCF-7 3 - 4 µM nih.gov
2-Hydroxy-3-nitrochalcones Murine Macrophage Minimal cytotoxicity mdpi.com

This table is illustrative and represents data for various chalcone derivatives, not specifically this compound.

Mechanisms of Cell Growth Inhibition (e.g., MTT Assay Principles)

The cytotoxicity of chemical compounds is commonly evaluated using the MTT assay. cabidigitallibrary.org This colorimetric assay is a standard method for assessing cell viability and proliferation. nih.gov

The principle of the MTT assay is based on the metabolic activity of viable cells. aatbio.com The assay utilizes a yellow, water-soluble tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). nih.gov In metabolically active cells, mitochondrial dehydrogenases, such as succinate (B1194679) dehydrogenase, cleave the tetrazolium ring of MTT, reducing it to a purple, water-insoluble formazan (B1609692) product. nih.govaatbio.com These formazan crystals accumulate within the cells and can be solubilized using a solvent like dimethyl sulfoxide (B87167) (DMSO). nih.gov The resulting purple solution is then quantified by measuring its absorbance with a spectrophotometer, typically at a wavelength around 570 nm. cabidigitallibrary.orgnih.gov The intensity of the purple color is directly proportional to the number of living, metabolically active cells. cabidigitallibrary.org A decrease in color intensity in treated cells compared to untreated controls indicates a reduction in cell viability and therefore, the cytotoxic effect of the tested compound. cabidigitallibrary.org

Induction of Cell Death Pathways

Chalcone derivatives are known to induce cancer cell death primarily through the activation of apoptosis, or programmed cell death. nih.govnih.gov This process can be triggered through both intrinsic (mitochondrial) and extrinsic pathways. nih.gov

The intrinsic pathway is often initiated by cellular stress, leading to changes in the mitochondrial membrane. nih.gov Many chalcones induce apoptosis by regulating the Bcl-2 family of proteins, which includes pro-apoptotic members (like Bax and Bak) and anti-apoptotic members (like Bcl-2 and Bcl-xL). nih.gov Chalcone treatment can lead to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic proteins. nih.gov This shift disrupts the mitochondrial outer membrane, causing the release of cytochrome c into the cytoplasm. nih.gov Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, and subsequently, the executioner caspase-3, leading to the breakdown of cellular components and cell death. nih.gov

The extrinsic pathway is activated by the binding of extracellular death ligands to cell surface receptors. nih.gov Some chalcones can also engage this pathway, leading to the activation of caspase-8, which can directly activate caspase-3 or cleave the protein Bid to tBid, which then amplifies the apoptotic signal through the mitochondrial pathway. nih.gov The ability of chalcones to induce apoptosis in various cancer cells, including glioblastoma and hepatocellular carcinoma, highlights a key mechanism of their antitumor activity. nih.govnih.gov

Target Engagement Studies (e.g., Tubulin Polymerization Inhibition)

A significant mechanism underlying the antitumor effect of many chalcone derivatives is their ability to interfere with the dynamics of microtubules. nih.govnih.gov Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, particularly in the formation of the mitotic spindle. tandfonline.com

Chalcones can act as tubulin polymerization inhibitors, binding to the colchicine-binding site on β-tubulin. scribd.comresearchgate.net This binding disrupts the normal process of microtubule assembly and disassembly. nih.govnih.gov By inhibiting tubulin polymerization, these compounds prevent the formation of a functional mitotic spindle, which is necessary to segregate chromosomes during mitosis. tandfonline.com This disruption leads to an arrest of the cell cycle in the G2/M phase. nih.govnih.gov Prolonged arrest at this checkpoint ultimately triggers the apoptotic cell death cascade. nih.gov The antimitotic activity of chalcones makes them a promising class of compounds for cancer therapy, with a mechanism of action similar to established anticancer drugs that target tubulin. nih.govtandfonline.com

Enzyme Inhibition Studies

In addition to their cytotoxic effects, chalcone derivatives have been investigated for their ability to inhibit specific enzymes involved in disease pathology.

Phospholipase A2 (PLA2) Inhibition

Phospholipase A2 (PLA2) enzymes are involved in various inflammatory processes through the hydrolysis of phospholipids, which leads to the production of arachidonic acid and subsequently pro-inflammatory mediators. nih.govresearchgate.net Inhibition of PLA2 is therefore a target for anti-inflammatory drug development. researchgate.net

Studies have shown that some chalcone derivatives are effective inhibitors of secretory phospholipase A2 (sPLA2). nih.govnih.govresearchgate.net Notably, trans-4-Phenyl-3-buten-2-one, a compound structurally very similar to this compound (differing only by the absence of the acetyloxy group), has been identified as an inhibitor of PLA2. selleck.co.jpselleckchem.com This suggests that the core chalcone structure is a viable scaffold for developing PLA2 inhibitors. The inhibition of PLA2 by chalcone derivatives highlights their potential not only as anticancer agents but also as anti-inflammatory compounds.

Table 2: List of Mentioned Compounds

Compound Name
This compound
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
Arachidonic acid
Bak
Bax
Bcl-2
Bcl-xL
Bid
Cytochrome c
Dimethyl sulfoxide (DMSO)
trans-4-Phenyl-3-buten-2-one

Glutathione (B108866) Transferase Modulation

Glutathione S-transferases (GSTs) are a family of enzymes pivotal to cellular detoxification, catalyzing the conjugation of glutathione to a wide array of xenobiotic and endogenous electrophilic compounds. The modulation of GST activity is a significant area of research, as its inhibition can enhance the efficacy of certain chemotherapeutic agents by preventing their detoxification in cancer cells.

Chalcones, the structural class to which this compound belongs, have been identified as inhibitors of human GST. Studies on various chalcone derivatives have demonstrated their potential to inhibit GST activity, with inhibition constants (Ki) in the micromolar range. For instance, an investigation into the inhibitory effects of several chalcones on purified human erythrocyte GST revealed Ki values ranging from 7.76 to 41.93 μM. magtechjournal.com The mechanism of inhibition by these chalcones can be either competitive or noncompetitive. magtechjournal.com Specifically, 4-fluorochalcone (B155551) and 4,4'-difluorochalcone (B11334) were found to be competitive inhibitors, while 2'-hydroxy-4-methoxychalcone (B191450) exhibited noncompetitive inhibition. magtechjournal.com

Another study focusing on Glutathione S-transferase P1-1 (GSTP1-1), an isoform often overexpressed in cancer cells and linked to drug resistance, found that a series of nineteen α-substituted chalcone derivatives displayed inhibitory effects on its activity. researchgate.net This suggests that the chalcone scaffold is a promising template for the development of agents that can modulate GST-mediated drug resistance. While direct studies on this compound are limited, the general behavior of chalcones suggests its potential as a modulator of GST activity. The parent compound, trans-4-Phenyl-3-buten-2-one, has been identified as a substrate for glutathione transferase. nih.gov

Chalcone DerivativeInhibition Constant (Ki) (μM)Inhibition MechanismReference
4-Fluorochalcone7.76Competitive magtechjournal.com
4,4'-Difluorochalcone10.23Competitive magtechjournal.com
4'-Hydroxychalcone15.86Competitive magtechjournal.com
2'-Hydroxy-4-methoxychalcone28.42Noncompetitive magtechjournal.com
4-Methoxychalcone41.93Noncompetitive magtechjournal.com

Cyclooxygenase (COX-1/COX-2) Inhibition

Cyclooxygenase (COX) enzymes are key mediators of inflammation through their role in the synthesis of prostaglandins. There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and upregulated during inflammatory responses. The selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory agents to minimize gastrointestinal side effects associated with non-selective COX inhibitors.

Chalcone derivatives have been extensively studied for their COX inhibitory properties. A study on synthetic chalcone derivatives revealed that many of these compounds exhibit a preferential inhibition of COX-2 over COX-1. vivantechnologies.com For instance, certain derivatives displayed strong COX-2 inhibitory activity, with inhibition percentages ranging from 80.74% to 92.55% at a concentration of 40 μg/mL. vivantechnologies.com The IC50 values for COX-2 inhibition for some of the most potent chalcone derivatives were found to be in the range of 4.78 to 15.40 μM. vivantechnologies.com In contrast, the inhibition of COX-1 by these compounds was less pronounced, with IC50 values generally being higher. vivantechnologies.com

Another study focusing on a series of chalcone analogues and their corresponding pyrimidine (B1678525) derivatives also demonstrated significant COX-2 inhibitory activity, particularly for compounds with methoxy (B1213986) and nitro substitutions. nih.gov This highlights that the substitution pattern on the phenyl rings of the chalcone scaffold plays a crucial role in determining the potency and selectivity of COX inhibition.

Chalcone DerivativeCOX-1 IC50 (μM)COX-2 IC50 (μM)Reference
Compound 1a22.5010.32 vivantechnologies.com
Compound 1b18.458.60 vivantechnologies.com
Compound 2a24.6012.50 vivantechnologies.com
Compound 2d19.809.40 vivantechnologies.com
Compound 3c14.656.80 vivantechnologies.com
Compound 4a> 254.78 vivantechnologies.com
Compound 4e> 255.90 vivantechnologies.com

Antimicrobial Spectrum and Activity

The emergence of drug-resistant microbial strains has necessitated the search for new antimicrobial agents. Chalcones have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. The reactive α,β-unsaturated keto group present in the chalcone structure is believed to be crucial for their biological activity. scielo.br

Studies on substituted (E)-4-phenyl-3-buten-2-ones have shown antibacterial activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. researchgate.net The nature and position of substituents on the phenyl ring significantly influence the antimicrobial potency. For example, a study on novel trifluoromethyl and trifluoromethoxy substituted chalcones revealed that compounds with a trifluoromethoxy group were generally more effective than those with a trifluoromethyl group. nih.gov

In terms of antifungal activity, certain chalcone derivatives have shown efficacy against various fungal species. One study reported that some newly synthesized chalcones exhibited significant activity against Microsporum gypseum, with some derivatives showing potency superior to the standard drug ketoconazole. scielo.br However, in the same study, the compounds were not active against Candida albicans or Aspergillus niger. scielo.br Another investigation of isoxazole (B147169) ring-containing chalcones found that they possessed potent antibacterial activity, while their dihydropyrazole derivatives showed remarkable antifungal properties. scielo.br

Chalcone Derivative TypeMicroorganismActivity (MIC, μg/mL)Reference
Isoxazole-containing chalcone (Compound 28)S. aureus1 scielo.br
Isoxazole-containing chalcone (Compound 28)B. subtilis2 scielo.br
Dihydropyrazole derivative (Compound 46)C. albicans2 scielo.br
Dihydropyrazole derivative (Compound 46)A. niger2 scielo.br
Trifluoromethyl chalcone with indole (B1671886) (A3)S. aureus- nih.gov
Trifluoromethoxy chalcone with indole (B3)S. aureus- nih.gov

Note: Specific MIC values for some compounds were not provided in the source material, but they were reported to have the most potent activity.

Antimutagenic Effects and DNA Protective Mechanisms

The ability of a compound to protect DNA from damage and to counteract the effects of mutagens is of significant interest for the prevention of cancer and other genetic diseases. Chalcones, as a class of compounds, have been reported to possess anti-mutagenic and antioxidant properties, which contribute to their potential DNA protective effects. nih.gov

The antioxidant activity of chalcones is a key mechanism behind their protective effects. nih.gov Phenolic compounds, in general, are known to be strong antioxidants capable of scavenging free radicals. nih.gov This free radical scavenging ability can prevent oxidative damage to DNA. Studies on phenolic acids have demonstrated their capacity to protect DNA from damage induced by hydroxyl and peroxyl radicals. magtechjournal.com

Furthermore, some chalcones have shown direct antimutagenic activity in the Ames test, a widely used method for assessing the mutagenic potential of chemicals. For example, certain chalcone derivatives have been found to be nearly as active as comparable flavones in reducing the mutagenicity of heterocyclic amine mutagens found in cooked food. researchgate.net A study on bichalcophenes, which are related to chalcones, showed significant antimutagenic activity against sodium azide (B81097) and benzo[a]pyrene-induced mutagenicity. This activity was correlated with their antioxidant properties.

While direct studies on the antimutagenic and DNA protective effects of this compound are not extensively documented, its structure as a chalcone and its potential to be hydrolyzed to a phenolic acid suggest that it may exert such protective effects through antioxidant and radical scavenging mechanisms.

Phenolic AcidProtective Effect Against DNA DamageReference
Rosmarinic acidHigh total antioxidant activity (98.92%) nih.gov
Caffeic acidHigh total antioxidant activity (96.20%) nih.gov
Gallic acidProtective effect on DNA, though can also be pro-oxidant in some cancer cell lines. nih.gov
Cinnamic acidReported to have DNA damage protection potential. nih.gov
p-Hydroxybenzoic acidReported to have DNA damage protection potential. nih.gov
Protocatechuic acidReported to have DNA damage protection potential. nih.gov
Syringic acidReported to have DNA damage protection potential. nih.gov
Vanillic acidReported to have DNA damage protection potential. nih.gov

Applications of E 4 4 Acetyloxy Phenyl 3 Buten 2 One in Materials Science and Catalysis

Utilization in Polymeric Materials Synthesis

The bifunctional nature of (E)-4-(4-(acetyloxy)phenyl)-3-buten-2-one makes it a candidate for the synthesis of novel polymeric materials. The vinyl group within the butenone moiety can participate in polymerization reactions, while the acetyloxy group offers a site for further chemical modification.

Although specific studies on the polymerization of this compound are limited, the polymerization of similar α,β-unsaturated ketones is known. These monomers can undergo polymerization through various mechanisms, including free radical, anionic, and cationic polymerization, to yield polymers with a ketone group in the side chain. Such polymers may exhibit interesting properties, such as high reactivity for post-polymerization modification and potential for cross-linking.

Furthermore, the presence of the acetyloxy group provides a handle for creating functional polymers. For instance, the deacetylation of a polymer derived from this monomer would yield a polymer with phenolic hydroxyl groups. These phenolic polymers are analogous to novolac or resol resins and could find applications as coatings, adhesives, and composites due to their thermal stability and cross-linking capabilities. The ability to control the degree of deacetylation would allow for fine-tuning of the polymer's properties, such as solubility and reactivity.

A related study on the synthesis of polymer-bound 4-acetoxy-3-phenylbenzaldehyde derivatives highlights the utility of the acetoxy-functionalized phenyl group in solid-phase organic synthesis, suggesting a precedent for the use of such functionalities in creating functional polymeric supports. google.com

Table 1: Potential Polymerization Pathways and Polymer Properties

Polymerization MethodResulting Polymer StructurePotential Properties and Applications
Free Radical PolymerizationPoly(4-(4-(acetyloxy)phenyl)-3-buten-2-one)Thermoplastic with reactive ketone side chains, precursor to functional polymers.
Anionic PolymerizationPoly(4-(4-(acetyloxy)phenyl)-3-buten-2-one)Potentially more controlled molecular weight and stereochemistry.
Post-polymerization DeacetylationPoly(4-(4-hydroxyphenyl)-3-buten-2-one)Phenolic resin-like material, suitable for coatings, adhesives, and composites.

Role in the Development of Novel Pharmaceutical Precursors

Substituted (E)-4-phenyl-3-buten-2-ones, commonly known as chalcones and their derivatives, are a well-known class of compounds with a wide range of biological activities, including anti-inflammatory, antiviral, and antioxidant properties. google.comgoogle.com Consequently, this compound can be considered a valuable precursor for the synthesis of novel pharmaceutical agents.

The acetyl group can serve as a protecting group for the phenolic hydroxyl group during a multi-step synthesis or act as a prodrug moiety. Prodrugs are inactive or less active compounds that are metabolized in the body to release the active drug. In this case, enzymatic hydrolysis of the ester bond would release the corresponding 4-hydroxyphenyl derivative, which may be the active form of the drug.

The core structure of this compound can be chemically modified to generate a library of new compounds with potentially enhanced or novel pharmacological activities. For example, the ketone functionality can be reduced to a secondary alcohol, or the double bond can be epoxidized or dihydroxylated to introduce new stereocenters and functional groups.

Table 2: Potential Pharmaceutical Precursor Transformations

TransformationResulting Compound ClassPotential Therapeutic Area
Deacetylation4-(4-Hydroxyphenyl)-3-buten-2-oneAnti-inflammatory, Antioxidant
Reduction of Ketone4-(4-(Acetyloxy)phenyl)-3-buten-2-olCardiovascular, CNS disorders
Reduction of Double Bond4-(4-(Acetyloxy)phenyl)butan-2-oneFlavoring agent, potential metabolic precursor
Epoxidation of Double Bond3-(4-(Acetyloxy)phenyl)-3,4-epoxybutan-2-oneAnticancer, Antiviral

Catalytic Transformations and Process Development

The development of efficient and selective catalytic processes for the synthesis and transformation of this compound is crucial for its potential applications. The synthesis of this compound can be achieved through a Claisen-Schmidt condensation of 4-acetoxybenzaldehyde (B1194636) with acetone (B3395972), a reaction that is often catalyzed by acids or bases. The use of solid acid or base catalysts could lead to more environmentally friendly and cost-effective production processes.

The α,β-unsaturated ketone moiety is a versatile functional group for various catalytic transformations. For instance, the selective hydrogenation of the carbon-carbon double bond can be achieved using transition metal catalysts such as palladium or nickel, yielding 4-(4-(acetyloxy)phenyl)butan-2-one, also known as raspberry ketone acetate (B1210297), a valuable fragrance and flavor compound. sigmaaldrich.com Further hydrogenation can reduce the ketone to a secondary alcohol.

The double bond is also susceptible to other catalytic additions, such as the Michael addition, where a nucleophile adds to the β-carbon. libretexts.orglibretexts.org This reaction is a powerful tool for carbon-carbon bond formation and can be used to synthesize a variety of complex molecules. Furthermore, the Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, could potentially be applied to the vinyl group of this compound to introduce further substitution. organic-chemistry.orgnih.govresearchgate.net

Table 3: Key Catalytic Transformations and Relevant Catalysts

ReactionSubstrateProductCatalyst
Claisen-Schmidt Condensation4-Acetoxybenzaldehyde and AcetoneThis compoundSolid acid or base catalysts
Selective HydrogenationThis compound4-(4-(Acetyloxy)phenyl)butan-2-onePd/C, Ni
Michael AdditionThis compound and a nucleophileβ-Substituted ketoneVarious base or Lewis acid catalysts
Heck ReactionThis compound and an aryl halideSubstituted butenone derivativePalladium complexes

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-4-(4-(Acetyloxy)phenyl)-3-buten-2-one, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation of 4-acetoxystyrene with acetyl chloride in the presence of Lewis acid catalysts (e.g., AlCl₃). Key parameters include temperature (0–5°C to prevent side reactions), solvent choice (anhydrous dichloromethane), and stoichiometric control of the acylating agent. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the (E)-isomer selectively. Yield optimization requires monitoring reaction progress using TLC and adjusting catalyst loading to mitigate over-acylation .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • ¹H NMR : Expect signals at δ 2.35 (s, 3H, acetyl CH₃), δ 6.85–7.45 (m, aromatic protons), and δ 6.50 (d, J = 16 Hz, trans-vinylic proton).
  • IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch of ketone) and ~1740 cm⁻¹ (ester C=O).
  • MS : Molecular ion peak at m/z 218 (C₁₂H₁₂O₃⁺) with fragmentation patterns confirming the acetyloxy and α,β-unsaturated ketone groups.
    Cross-validation with high-resolution mass spectrometry (HRMS) ensures accuracy .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation.
  • Work in a fume hood to avoid inhalation of vapors.
  • Store in airtight containers away from light and moisture to prevent degradation.
  • Toxicity data are limited; assume acute toxicity and avoid direct contact. Emergency procedures include rinsing exposed areas with water and consulting poison control if ingested .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) can model electron density distribution. The α,β-unsaturated ketone moiety shows high electrophilicity at the β-carbon, making it susceptible to Michael addition. Solvent effects (polar aprotic vs. protic) can be modeled using the PCM approach to predict regioselectivity. Compare computational results with experimental kinetic data to validate accuracy .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound?

  • Methodological Answer :

  • Step 1 : Cross-reference data from multiple sources (e.g., PubChem, EPA DSSTox) to identify outliers.
  • Step 2 : Reproduce synthesis and characterization under standardized conditions (e.g., deuterated solvents for NMR, inert atmosphere).
  • Step 3 : Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals.
  • Example : Discrepancies in aromatic proton shifts may arise from solvent polarity or impurities; use DMSO-d₆ for enhanced resolution .

Q. How does the acetyloxy group influence the compound’s stability under varying pH conditions?

  • Methodological Answer :

  • Experimental Design : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase).
  • Findings : The acetyloxy group hydrolyzes to a hydroxyl group under alkaline conditions (pH > 10), confirmed by loss of ester C=O IR signal and emergence of -OH stretch (~3400 cm⁻¹). Acidic conditions (pH < 4) stabilize the compound but may protonate the ketone, altering reactivity .

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